

Spectroscopic Characterization of (5-Fluoropyridin-2-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanamine

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Abstract

(5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyridine motif in numerous bioactive molecules. This technical guide provides a summary of the expected spectroscopic data for **(5-fluoropyridin-2-yl)methanamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not readily available in the public domain, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Chemical Structure and Properties

(5-Fluoropyridin-2-yl)methanamine, with the molecular formula $C_6H_7FN_2$, is a substituted pyridine ring bearing a fluoromethylamine group. The presence of the fluorine atom and the pyridine nitrogen significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Property	Value	Source
Molecular Formula	C ₆ H ₇ FN ₂	PubChem[1]
Molecular Weight	126.13 g/mol	PubChem[1]
IUPAC Name	(5-fluoropyridin-2-yl)methanamine	PubChem[1]
CAS Number	561297-96-9	PubChem[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(5-Fluoropyridin-2-yl)methanamine**. These predictions are derived from established chemical shift and fragmentation principles and by analogy to closely related structures such as 2-amino-5-fluoropyridine and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The coupling constants (J) will be indicative of the through-bond interactions between neighboring protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	d	1H	H-6
~7.5	td	1H	H-4
~7.3	dd	1H	H-3
~3.9	s	2H	-CH ₂ NH ₂
~1.5-2.5 (broad)	s	2H	-CH ₂ NH ₂

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

2.1.2. ^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum will be characterized by signals for the five carbons of the pyridine ring and one aliphatic carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant ($^1\text{JC-F}$).

Chemical Shift (δ , ppm)	Assignment
~160 (d, $^1\text{JC-F} \approx 240$ Hz)	C-5
~155	C-2
~140 (d, $^3\text{JC-F} \approx 10$ Hz)	C-6
~125 (d, $^2\text{JC-F} \approx 20$ Hz)	C-4
~122 (d, $^4\text{JC-F} \approx 5$ Hz)	C-3
~45	-CH ₂ NH ₂

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Broad	N-H stretching (amine)
3000-3100	Medium	C-H stretching (aromatic)
2850-2960	Medium	C-H stretching (aliphatic)
~1600	Strong	C=N and C=C stretching (pyridine ring)
~1500	Strong	C=C stretching (pyridine ring)
1200-1300	Strong	C-F stretching
1000-1200	Strong	C-N stretching

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
126	Molecular ion [M] ⁺
110	[M - NH ₂] ⁺
99	[M - HCN] ⁺
79	[C ₅ H ₄ F] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **(5-Fluoropyridin-2-yl)methanamine**. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument: A 300-500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or KBr pellet.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Number of scans: 16-32.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

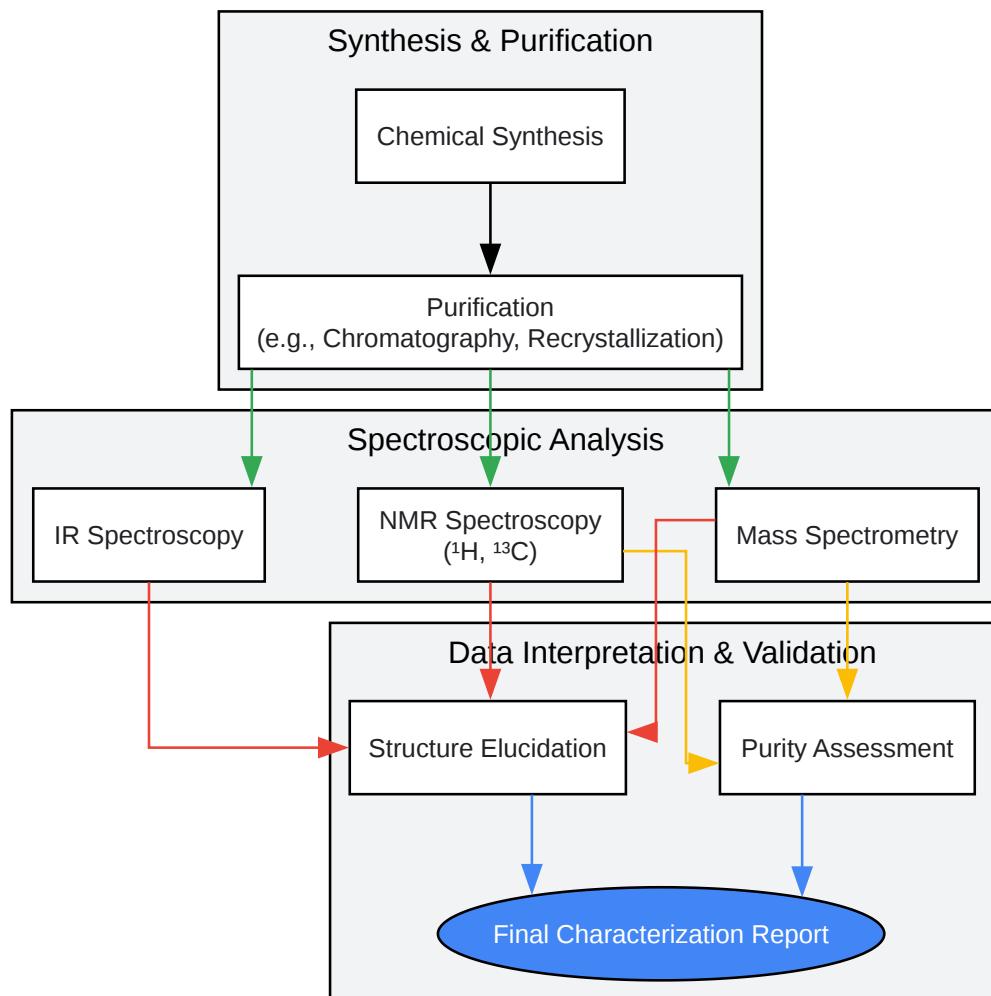
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition (ESI-MS Example):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
 - Acquire data in positive ion mode over a mass range of m/z 50-500.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Workflow and Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **(5-Fluoropyridin-2-yl)methanamine**. While direct experimental data is

currently limited, the predicted data and generalized experimental protocols offered herein serve as a valuable resource for researchers working with this and related fluoropyridine compounds. The application of these spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of novel chemical entities in the drug discovery and development pipeline.

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References

- 1. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem
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